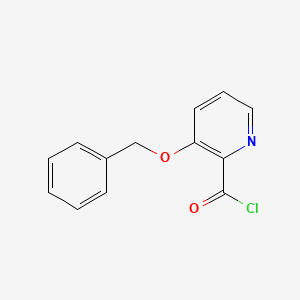
3-(Benzyloxy)picolinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)picolinoyl chloride is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of picolinic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyloxy group, and the carboxyl group is converted to an acyl chloride.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)picolinoyl chloride typically involves the reaction of 3-hydroxy picolinic acid with benzyl alcohol to form the benzyloxy derivative, followed by conversion to the acyl chloride using reagents such as thionyl chloride or oxalyl chloride . The reaction conditions generally require an inert atmosphere and controlled temperatures to prevent decomposition or side reactions.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures for handling reactive intermediates like acyl chlorides .
化学反应分析
Types of Reactions
3-(Benzyloxy)picolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base to neutralize the released hydrogen chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Electrophilic Substitution: Reagents such as nitrating agents, halogens, and sulfonating agents are used under controlled conditions to introduce substituents on the aromatic ring.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.
Substituted Aromatics: Products of electrophilic aromatic substitution.
科学研究应用
3-(Benzyloxy)picolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for the synthesis of pharmaceutical compounds and drug development.
作用机制
The mechanism of action of 3-(Benzyloxy)picolinoyl chloride primarily involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in electron-donating or withdrawing interactions, influencing the reactivity of the aromatic ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Pyridine-2-carbonyl Chloride Hydrochloride: Similar structure but lacks the benzyloxy group.
Picolinic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
3-(Benzyloxy)picolinoyl chloride is unique due to the presence of both the benzyloxy group and the acyl chloride functionality. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
属性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
3-phenylmethoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C13H10ClNO2/c14-13(16)12-11(7-4-8-15-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI 键 |
VBCCAKZSAHUYOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
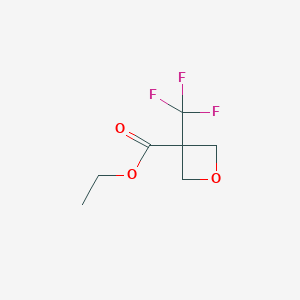
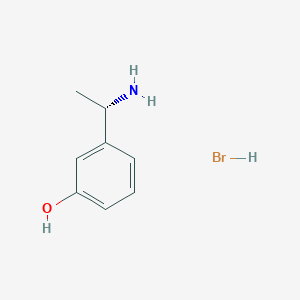
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
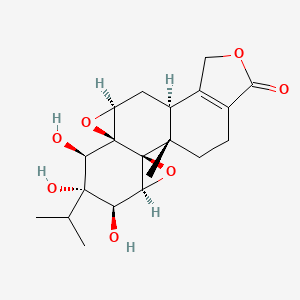
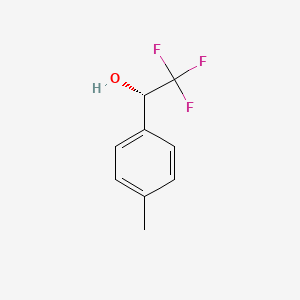

![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
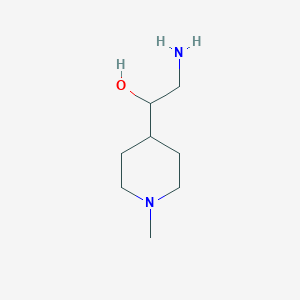
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
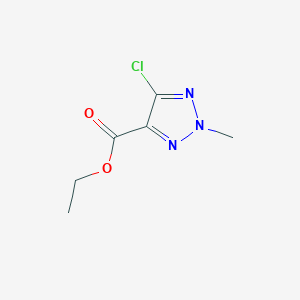
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)
